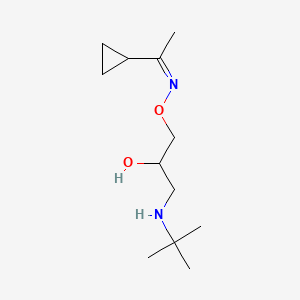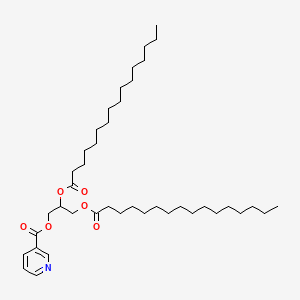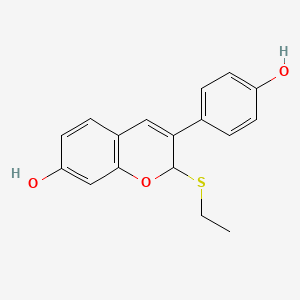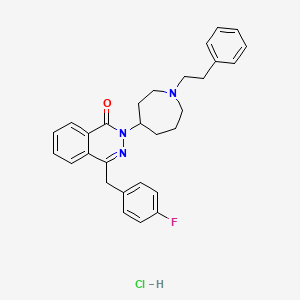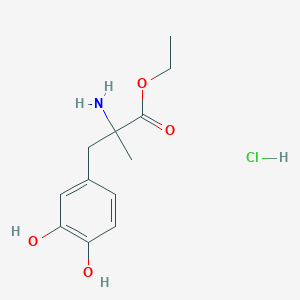
甲基多巴盐酸盐
概述
描述
Methyldopate hydrochloride is a chemical compound used primarily as an antihypertensive agent. It is an ethyl ester hydrochloride proagent of α-methyldopa, which is a centrally acting sympatholytic agent. This compound is known for its ability to manage hypertension by acting on the central nervous system to reduce blood pressure .
作用机制
Methyldopate hydrochloride exerts its effects by being converted into α-methyldopa, which then stimulates central inhibitory α-adrenergic receptors. This leads to a reduction in sympathetic tone, blood pressure, and total peripheral resistance. The molecular targets include α-2 adrenergic receptors, which play a crucial role in the inhibition of adrenergic neuronal outflow .
Similar Compounds:
α-Methyldopa: The parent compound, also used as an antihypertensive agent.
Clonidine: Another centrally acting antihypertensive agent that stimulates α-2 adrenergic receptors.
Guanfacine: Similar in action to clonidine but with a longer duration of effect
Uniqueness: Methyldopate hydrochloride is unique due to its ester form, which allows for different pharmacokinetic properties compared to its parent compound, α-methyldopa. This esterification can lead to improved bioavailability and a different metabolic profile, making it a valuable alternative in certain clinical scenarios .
实验室实验的优点和局限性
Methyldopate hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a well-studied medication with a known mechanism of action, making it a reliable tool for studying the sympathetic nervous system. Additionally, Methyldopate hydrochloridete hydrochloride has been shown to be effective in reducing blood pressure in pregnant women with hypertension, making it a useful tool for studying this condition. However, one limitation is that Methyldopate hydrochloridete hydrochloride has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on Methyldopate hydrochloridete hydrochloride. One direction is to study its effects on other conditions, such as heart failure and stroke. Additionally, future research could focus on developing new formulations of Methyldopate hydrochloridete hydrochloride that have a longer half-life, making it easier to study its long-term effects. Finally, future research could focus on identifying new targets for Methyldopate hydrochloridete hydrochloride, which could lead to the development of new treatments for hypertension and other conditions.
科学研究应用
Methyldopate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter pathways and its role in modulating adrenergic receptors.
Medicine: Primarily used to manage hypertension, especially in patients with renal insufficiency or during pregnancy.
Industry: Utilized in the development of antihypertensive drugs and in the study of cardiovascular pharmacology
安全和危害
生化分析
Biochemical Properties
Methyldopate hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a prodrug that requires biotransformation to its active metabolite, methyldopa. Methyldopa acts as an agonist for alpha-2 adrenergic receptors, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals . This interaction is crucial for its antihypertensive effects.
Cellular Effects
Methyldopate hydrochloride influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By binding to alpha-2 adrenergic receptors, methyldopa reduces the release of norepinephrine, leading to decreased sympathetic outflow and lower blood pressure . This modulation of cell signaling pathways is essential for its therapeutic effects.
Molecular Mechanism
The molecular mechanism of methyldopate hydrochloride involves its conversion to methyldopa, which then acts on alpha-2 adrenergic receptors. Methyldopa’s binding to these receptors inhibits the release of norepinephrine, resulting in reduced sympathetic outflow and vasodilation . This mechanism of action is critical for its role in managing hypertension.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyldopate hydrochloride change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Methyldopate hydrochloride is more stable in solution than methyldopa, which ensures its efficacy in intravenous applications . Long-term studies have shown that it maintains its antihypertensive effects over extended periods.
Dosage Effects in Animal Models
The effects of methyldopate hydrochloride vary with different dosages in animal models. At therapeutic doses, it effectively reduces blood pressure without significant adverse effects. At higher doses, it may cause toxic effects such as drowsiness, sedation, and headache . These dosage-dependent effects are crucial for determining the safe and effective use of the compound.
Metabolic Pathways
Methyldopate hydrochloride is involved in metabolic pathways that include its conversion to methyldopa. Methyldopa is further metabolized to alpha-methylnorepinephrine, which acts on alpha-2 adrenergic receptors . This metabolic pathway is essential for its antihypertensive effects.
Transport and Distribution
Methyldopate hydrochloride is transported and distributed within cells and tissues through various transporters and binding proteins. Its solubility and stability in solution facilitate its distribution in the bloodstream, ensuring its therapeutic effects . The compound’s localization and accumulation in target tissues are critical for its efficacy.
Subcellular Localization
The subcellular localization of methyldopate hydrochloride involves its targeting to specific compartments or organelles. Post-translational modifications and targeting signals direct the compound to its site of action, where it exerts its antihypertensive effects . This localization is vital for its function and therapeutic efficacy.
准备方法
Synthetic Routes and Reaction Conditions: Methyldopate hydrochloride can be synthesized through the esterification of α-methyldopa with ethanol in the presence of hydrochloric acid. The reaction typically involves heating α-methyldopa with ethanol and hydrochloric acid to form the ethyl ester, which is then purified to obtain methyldopate hydrochloride .
Industrial Production Methods: In industrial settings, the production of methyldopate hydrochloride involves large-scale esterification processes. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet pharmaceutical standards .
化学反应分析
Types of Reactions: Methyldopate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted aromatic compounds.
属性
IUPAC Name |
ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8;/h4-6,14-15H,3,7,13H2,1-2H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRVZCCJDKYRRF-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045370 | |
| Record name | Methyldopate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2508-79-4 | |
| Record name | Methyldopate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2508-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyldopate hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyldopate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyldopa ethyl hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLDOPATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PX435DN5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Methyldopate Hydrochloride as an antihypertensive agent?
A1: Methyldopate Hydrochloride, a prodrug, is converted in vivo to its active metabolite, methyldopa. Methyldopa acts as a decarboxylase inhibitor, primarily targeting the enzyme responsible for converting dopa to dopamine, thereby interfering with the synthesis of norepinephrine []. This, in turn, reduces peripheral sympathetic activity, leading to a decrease in blood pressure.
Q2: Can Methyldopate Hydrochloride induce autoimmune hemolytic anemia in susceptible individuals?
A2: While Methyldopate Hydrochloride is known to be associated with autoimmune hemolytic anemia in some humans, studies in mice have not shown a causal relationship. Prolonged high-dose treatment (4-200 mg/kg body weight) in genetically susceptible NZB and A/J mice, as well as the nonsusceptible CBA/H-T6 strain, did not induce a higher incidence or severity of autoimmune hemolytic anemia compared to control groups [].
Q3: Are there any reported cases of Methyldopate Hydrochloride being used during pregnancy?
A3: While not directly addressed in the provided abstracts, one case report describes the successful use of Clozapine, another psychiatric medication, alongside Methyldopate Hydrochloride (1500 mg daily) to manage pregnancy-induced hypertension in a patient during her second pregnancy []. It is crucial to consult with healthcare professionals for appropriate medical advice regarding medication use during pregnancy.
Q4: What are the analytical methods commonly used to determine the concentration of Methyldopate Hydrochloride in pharmaceutical formulations?
A4: Various analytical methods can be employed to quantify Methyldopate Hydrochloride. High-performance liquid chromatography (HPLC) coupled with a suitable detection method is a common approach for accurate and sensitive determination [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



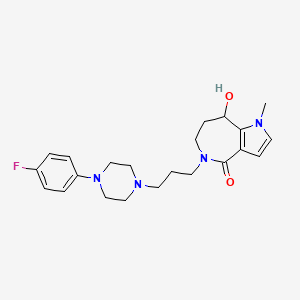
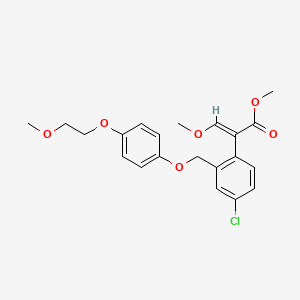
![3-[3-[2-(1,3-Benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B1663458.png)





![[3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663470.png)
